molecular formula C11H12N2O B13792746 2-(2-ethoxyphenyl)-1H-imidazole CAS No. 912338-40-0

2-(2-ethoxyphenyl)-1H-imidazole

Cat. No.: B13792746
CAS No.: 912338-40-0
M. Wt: 188.23 g/mol
InChI Key: YUCQLVYHUUKRTA-UHFFFAOYSA-N
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Description

2-(2-ethoxyphenyl)-1H-imidazole is a heterocyclic organic compound that features an imidazole ring substituted with a 2-ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethoxyphenyl)-1H-imidazole typically involves the condensation of 2-ethoxybenzaldehyde with glyoxal and ammonium acetate under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-ethoxyphenyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the imidazole ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Hydrogenated imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 2-(2-ethoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-ethoxyphenyl)-1H-pyrazole
  • 2-(2-ethoxyphenyl)-1H-triazole
  • 2-(2-ethoxyphenyl)-1H-tetrazole

Uniqueness

2-(2-ethoxyphenyl)-1H-imidazole is unique due to its specific substitution pattern and the presence of the imidazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications .

Properties

CAS No.

912338-40-0

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

2-(2-ethoxyphenyl)-1H-imidazole

InChI

InChI=1S/C11H12N2O/c1-2-14-10-6-4-3-5-9(10)11-12-7-8-13-11/h3-8H,2H2,1H3,(H,12,13)

InChI Key

YUCQLVYHUUKRTA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2=NC=CN2

Origin of Product

United States

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